A Comprehensive Technical Guide to the Physicochemical Properties of Glycoluril
A Comprehensive Technical Guide to the Physicochemical Properties of Glycoluril
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycoluril, with the systematic IUPAC name tetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione, is a bicyclic organic compound composed of two fused urea (B33335) rings. This rigid, heterocyclic scaffold has garnered significant interest in supramolecular chemistry, materials science, and pharmaceuticals. Its unique structure, characterized by multiple hydrogen bond donors and acceptors, allows it to serve as a versatile building block for the synthesis of larger macrocyclic structures, such as cucurbit[n]urils and molecular clips.[1] An understanding of its fundamental physicochemical properties is paramount for its effective utilization in these advanced applications. This guide provides an in-depth overview of the core physicochemical characteristics of glycoluril, detailed experimental protocols for their determination, and a summary of its chemical reactivity.
Physicochemical Properties
The physicochemical properties of glycoluril are summarized in the table below. These properties dictate its behavior in various systems and are crucial for designing experiments and applications.
| Property | Value | Reference(s) |
| Molecular Formula | C₄H₆N₄O₂ | [2][3] |
| Molecular Weight | 142.12 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | >300 °C (decomposes) | [2] |
| Solubility in Water | 0.2 g/100 mL at 20 °C | [6] |
| 1.5 g/100 mL at 100 °C | [6] | |
| Solubility in Other Solvents | Soluble in aqueous ammonia, diethyl ether, and hydrochloric acid. Insoluble in ethanol (B145695) and acetic acid. Weakly soluble in DMSO and DMF. | [6][7][8] |
| pKa (Predicted) | 12.91 ± 0.20 | [2] |
| LogP (Computed) | -1.6 to -3.28 | [2][3] |
| Crystal System | Orthorhombic | [3] |
| Space Group | Cmcm | [3] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties of glycoluril are outlined below.
Synthesis and Purification of Glycoluril
The synthesis of glycoluril is typically achieved through the acid-catalyzed condensation of glyoxal (B1671930) with two equivalents of urea.[9]
Procedure:
-
In a suitable reaction vessel, combine a 40% aqueous solution of glyoxal with 2.5 equivalents of urea in deionized water.[2]
-
Heat the mixture to 90 °C with stirring.[2]
-
Slowly add concentrated sulfuric acid dropwise to catalyze the reaction. A white precipitate of glycoluril will form.[2]
-
Continue stirring the suspension for several hours to ensure complete reaction.[2]
-
Cool the mixture to room temperature and then to 0 °C.[2]
-
Collect the crude glycoluril by vacuum filtration and wash the solid with cold deionized water to remove unreacted starting materials and acid.[2]
-
Dry the product under vacuum or in an oven at 80-100 °C.[2]
-
For further purification, recrystallization from hot water or a suitable solvent system can be performed.[10][11] The purity of the final product can be assessed by its sharp melting point and spectroscopic analysis.[12]
Melting Point Determination
The melting point of glycoluril, which is also its decomposition temperature, can be determined using a standard melting point apparatus.
Procedure:
-
Ensure the glycoluril sample is finely powdered and completely dry.
-
Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Place the capillary tube in the heating block of a melting point apparatus.
-
Heat the block at a steady and slow rate, approximately 1-2 °C per minute, especially when approaching the expected melting point.
-
Record the temperature at which the substance begins to melt (or in this case, decompose, often indicated by a change in color or charring) and the temperature at which it is completely decomposed.
Solubility Determination
The solubility of glycoluril in various solvents can be determined qualitatively or quantitatively.
Procedure (Qualitative):
-
To a small test tube, add approximately 10-20 mg of glycoluril.
-
Add the test solvent dropwise (e.g., water, ethanol, DMSO) while agitating the mixture.
-
Observe whether the solid dissolves completely, partially, or not at all at room temperature.
-
If the substance is insoluble at room temperature, gently heat the mixture to determine its solubility at elevated temperatures.
Procedure (Quantitative):
-
Prepare a saturated solution of glycoluril in the desired solvent at a specific temperature by adding an excess of the solid to the solvent and stirring for an extended period to ensure equilibrium.
-
Carefully filter the saturated solution to remove any undissolved solid.
-
Take a known volume or weight of the clear filtrate and evaporate the solvent completely.
-
Weigh the remaining solid residue to determine the mass of glycoluril that was dissolved in that amount of solvent.
-
Express the solubility in terms of g/100 mL or other appropriate units.
Spectroscopic Analysis
Infrared (IR) Spectroscopy:
-
Prepare a solid sample of glycoluril for analysis. This can be done by creating a KBr pellet or by preparing a Nujol mull.
-
For a KBr pellet, mix a small amount of finely ground glycoluril with dry KBr powder and press the mixture into a transparent disk using a hydraulic press.
-
For a Nujol mull, grind a small amount of glycoluril with a few drops of Nujol (mineral oil) to form a paste, and then spread the paste between two salt plates (e.g., NaCl or KBr).
-
Place the sample in the IR spectrometer and acquire the spectrum.
-
Characteristic peaks for glycoluril include N-H stretching vibrations (around 3200-3400 cm⁻¹) and C=O stretching vibrations (around 1700 cm⁻¹).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Due to its limited solubility in many common NMR solvents, deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is often used for ¹H and ¹³C NMR analysis of glycoluril.[7][13]
-
Dissolve a sufficient amount of glycoluril in the deuterated solvent in an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.
-
In the ¹H NMR spectrum of glycoluril in DMSO-d₆, signals for the N-H protons and the C-H protons of the bicyclic core are expected.[2]
-
The ¹³C NMR spectrum will show signals corresponding to the carbonyl carbons and the methine carbons.[7]
X-ray Crystallography:
-
To determine the crystal structure of glycoluril, single crystals of suitable quality are required.
-
Crystals can be grown by slow evaporation of a saturated solution of glycoluril in an appropriate solvent (e.g., water) in a dust-free environment.[14][15][16]
-
Select a well-formed single crystal and mount it on a goniometer head.
-
Collect X-ray diffraction data using a single-crystal X-ray diffractometer.
-
Process the diffraction data to solve and refine the crystal structure, which will provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state.[17]
Chemical Reactivity and Logical Relationships
Glycoluril's reactivity is primarily centered around the four acidic N-H protons and the two carbonyl groups. These functional groups allow for a variety of chemical transformations, leading to the synthesis of diverse derivatives.
Caption: Key synthetic routes to and from glycoluril.
The above diagram illustrates the primary synthesis of glycoluril from urea and glyoxal. It also showcases some of the key chemical transformations that glycoluril can undergo. Halogenation of the N-H groups leads to compounds like tetrachloroglycoluril.[9] Reaction with aldehydes, such as formaldehyde, results in N-alkylation and can be controlled to produce tetramethylol glycoluril, a precursor for the synthesis of cucurbit[n]uril macrocycles.[9] Furthermore, nitration of glycoluril yields energetic materials like tetranitroglycoluril.[6]
Experimental and Analytical Workflow
A typical workflow for the synthesis, purification, and characterization of glycoluril is depicted below. This logical progression ensures the production of a pure compound and the thorough verification of its identity and properties.
Caption: A standard workflow for glycoluril synthesis and analysis.
This workflow begins with the chemical synthesis of glycoluril, followed by purification, typically through recrystallization, to remove impurities and unreacted starting materials. The purified product then undergoes a series of analytical tests to confirm its identity and determine its physicochemical properties. Melting point determination provides information on purity and thermal stability. Solubility tests are crucial for understanding its behavior in different solvent systems, which is vital for its use in various applications. Spectroscopic techniques such as IR and NMR spectroscopy are employed to confirm the molecular structure and the presence of key functional groups. Finally, X-ray crystallography can be used to elucidate the precise three-dimensional arrangement of the atoms in the solid state. The culmination of this workflow is a well-characterized, pure sample of glycoluril ready for its intended application.
References
- 1. mdpi.com [mdpi.com]
- 2. Glycoluril | 496-46-8 [chemicalbook.com]
- 3. Glycoluril | C4H6N4O2 | CID 62347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. vestachem.com [vestachem.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. Glycoluril - Sciencemadness Wiki [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Glycoluril - Wikipedia [en.wikipedia.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Recrystallization [sites.pitt.edu]
- 12. JP2001097974A - Method for producing glycoluril - Google Patents [patents.google.com]
- 13. Study of glycoluril and its derivatives by 1H and 13C NMR spectroscopy | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. cpb-us-w2.wpmucdn.com [cpb-us-w2.wpmucdn.com]
- 16. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 17. researchgate.net [researchgate.net]
